molecular formula C13H15N3O B11878685 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one

4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one

Katalognummer: B11878685
Molekulargewicht: 229.28 g/mol
InChI-Schlüssel: NSMPHYNXKRALFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-2,3,8-triazaspiro[45]dec-3-en-1-one is a spirocyclic compound characterized by a unique triazaspiro ring system

Vorbereitungsmethoden

The synthesis of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a phenyl-substituted hydrazine with a suitable ketone, followed by the formation of the spirocyclic structure through intramolecular reactions. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as controlling temperature, pressure, and the use of catalysts .

Analyse Chemischer Reaktionen

4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the spirocyclic structure are replaced with other groups.

Wissenschaftliche Forschungsanwendungen

4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one involves its interaction with specific molecular targets. For instance, it may act on receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H15N3O

Molekulargewicht

229.28 g/mol

IUPAC-Name

1-phenyl-2,3,8-triazaspiro[4.5]dec-1-en-4-one

InChI

InChI=1S/C13H15N3O/c17-12-13(6-8-14-9-7-13)11(15-16-12)10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,16,17)

InChI-Schlüssel

NSMPHYNXKRALFH-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12C(=NNC2=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.